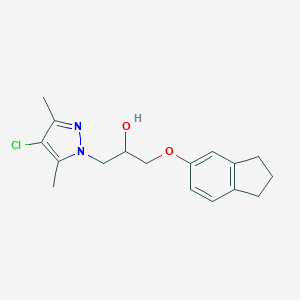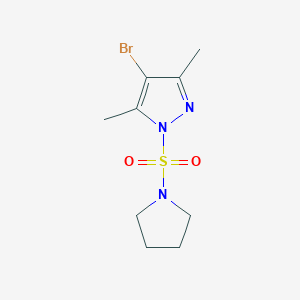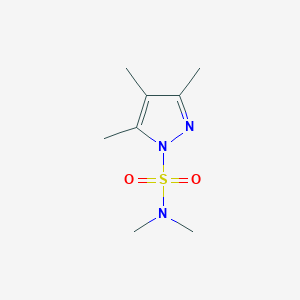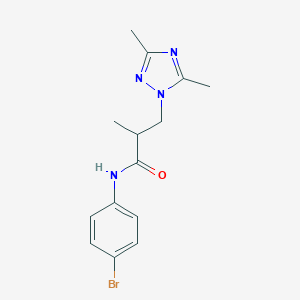
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDTM, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of BDTM is not fully understood. However, studies have shown that it inhibits the growth of fungal cells by disrupting the cell membrane and causing damage to the cell wall. BDTM also affects the metabolism of fungal cells, leading to their death.
Biochemical and Physiological Effects:
BDTM has been shown to have significant biochemical and physiological effects. Studies have shown that it has low toxicity levels in vitro and in vivo. BDTM has also been found to have high selectivity towards fungal cells, making it a potential candidate for the development of antifungal agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using BDTM in lab experiments is its high selectivity towards fungal cells, making it a potential candidate for the development of antifungal agents. However, one of the limitations is that the compound is not water-soluble, making it difficult to administer in certain experiments.
Future Directions
There are various future directions for the research and development of BDTM. One potential area of research is in the development of new antifungal agents using BDTM as a lead compound. Additionally, further studies can be conducted to understand the mechanism of action of BDTM and its potential applications in other fields, such as agriculture and medicine.
Conclusion:
In conclusion, BDTM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of BDTM involves the reaction between 4-bromobenzoyl chloride and 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-amine. BDTM has been the subject of various scientific research studies due to its potential applications in different fields, including the development of antifungal agents. The mechanism of action of BDTM is not fully understood, but studies have shown that it inhibits the growth of fungal cells by disrupting the cell membrane and causing damage to the cell wall. BDTM has significant biochemical and physiological effects, and it has low toxicity levels in vitro and in vivo. One of the advantages of using BDTM in lab experiments is its high selectivity towards fungal cells, making it a potential candidate for the development of antifungal agents. However, one of the limitations is that the compound is not water-soluble, making it difficult to administer in certain experiments. There are various future directions for the research and development of BDTM, including the development of new antifungal agents and understanding its potential applications in other fields.
Synthesis Methods
BDTM can be synthesized using various methods, including the reaction between 4-bromobenzoyl chloride and 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-amine in the presence of a base. The reaction results in the formation of BDTM, which can be purified using various techniques, including crystallization and chromatography.
Scientific Research Applications
BDTM has been the subject of various scientific research studies due to its potential applications in different fields. One of the significant areas of research is in the development of antifungal agents. Studies have shown that BDTM has potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
properties
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-9(8-19-11(3)16-10(2)18-19)14(20)17-13-6-4-12(15)5-7-13/h4-7,9H,8H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEOAMBHZJNQSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

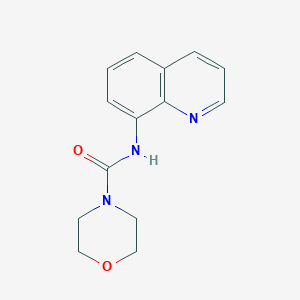
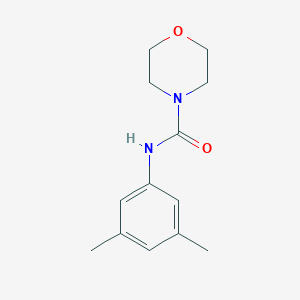
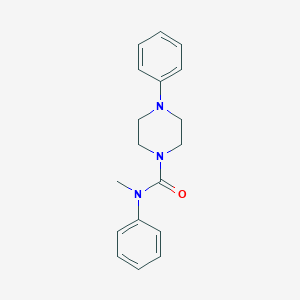
![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)


![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)
![1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B500203.png)
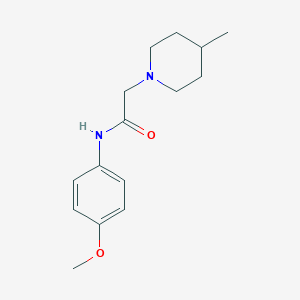
![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500206.png)
